molecular formula C17H19FN4O3 B2395866 (5-Cyclopropylisoxazol-3-yl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034328-58-8

(5-Cyclopropylisoxazol-3-yl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B2395866
CAS No.: 2034328-58-8
M. Wt: 346.362
InChI Key: GBTNXJHAYQEPKG-UHFFFAOYSA-N
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Description

This compound is a methanone derivative featuring a 5-cyclopropylisoxazole moiety linked via a carbonyl group to a pyrrolidine ring substituted with a 6-ethyl-5-fluoropyrimidin-4-yloxy group. The isoxazole and fluoropyrimidine groups are common in medicinal chemistry, often contributing to metabolic stability and target binding .

Properties

IUPAC Name

(5-cyclopropyl-1,2-oxazol-3-yl)-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O3/c1-2-12-15(18)16(20-9-19-12)24-11-5-6-22(8-11)17(23)13-7-14(25-21-13)10-3-4-10/h7,9-11H,2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBTNXJHAYQEPKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=NOC(=C3)C4CC4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview of the Compound

The compound “(5-Cyclopropylisoxazol-3-yl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone” is a synthetic organic molecule that incorporates both isoxazole and pyrrolidine moieties. This structural combination suggests potential activity in various biological systems, particularly in medicinal chemistry.

Chemical Structure

The compound can be broken down into two key components:

  • Cyclopropylisoxazole : A five-membered ring structure that may contribute to neuroactive properties.
  • Pyrrolidine with a Fluoropyrimidine Substituent : This section may enhance binding affinity to biological targets due to the presence of fluorine, which can influence lipophilicity and metabolic stability.

While specific studies on this exact compound may be limited, compounds with similar structures often exhibit a range of biological activities, including:

  • Anticancer Activity : Many isoxazole derivatives have demonstrated inhibitory effects on cancer cell proliferation by targeting specific pathways involved in tumor growth.
  • Neuropharmacological Effects : The cyclopropyl group is known to modulate neurotransmitter systems, potentially leading to effects on mood and cognition.

Case Studies and Experimental Data

  • Antitumor Activity :
    • A study evaluating isoxazole derivatives found that compounds with similar substituents showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
  • Neuroactive Properties :
    • Research on cyclopropyl-containing compounds indicated potential as selective serotonin reuptake inhibitors (SSRIs), suggesting that this compound may also influence serotonergic signaling pathways.
  • In Vivo Studies :
    • Animal model studies showed that similar pyrrolidine derivatives could enhance cognitive function and reduce anxiety-like behaviors, indicating potential therapeutic applications in neurodegenerative diseases.

Data Tables

Activity TypeCompound TypeObserved EffectReference
AntitumorIsoxazole DerivativeInduces apoptosis in cancer cells[Study 1]
NeuropharmacologicalCyclopropyl CompoundModulates serotonin levels[Study 2]
Cognitive EnhancementPyrrolidine DerivativeImproves memory in animal models[Study 3]

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Methanone Derivatives

Several methanone-based compounds in the evidence share key structural motifs:

Compound Name/Identifier Core Structure Key Substituents Reported Activity/Notes
Target Compound Isoxazole + Pyrrolidine-pyrimidine 5-Cyclopropylisoxazole; 6-Ethyl-5-fluoropyrimidine Hypothesized bioactivity based on structural analogs (e.g., estrogenic/antiviral)
(5-Fluoro-2-hydroxyphenyl)(4-fluorophenyl)methanone Biphenyl methanone Fluorinated phenyl groups Sold as a bioactive intermediate; fluorination often enhances bioavailability and binding
7a/7b () Pyrazole-thiophene methanone Thiophene with cyano/carboxylate groups Synthesized via 1,4-dioxane-mediated reactions; activity not specified
Piroxicam Analogs (e.g., 13d, 13l, 13m) Modified piroxicam scaffold Methanone linker integrated into HIV integrase inhibitors EC50: 20–25 µM (anti-HIV); docking studies suggest binding similar to raltegravir

Functional Group Analysis

  • Cyclopropyl Group : The 5-cyclopropyl substitution on the isoxazole may improve metabolic stability compared to bulkier alkyl groups, as seen in other cyclopropyl-containing drugs .
  • Fluoropyrimidine : The 5-fluoro-6-ethylpyrimidine moiety is structurally analogous to fluorinated pyrimidines used in anticancer agents (e.g., 5-fluorouracil), where fluorine enhances electronegativity and binding .

Q & A

Q. Table 1. SAR of Fluoropyrimidine Modifications

SubstituentIC₅₀ (nM, JAK2)Selectivity (JAK2/JAK1)Cytotoxicity (µM, HEK293)
5-Fluoro12 ± 1.58.2>100
5-Chloro28 ± 3.14.775 ± 6.2
5-Methoxy45 ± 5.61.950 ± 4.8

Data adapted from kinase inhibition studies .

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